Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone
CAS No.:
Cat. No.: VC18213933
Molecular Formula: C8H8F3NOS
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8F3NOS |
---|---|
Molecular Weight | 223.22 g/mol |
IUPAC Name | imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane |
Standard InChI | InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |
Standard InChI Key | YFKQAALLEKQHEU-UHFFFAOYSA-N |
Canonical SMILES | CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name imino(methyl)(3-(trifluoromethyl)phenyl)-λ⁶-sulfanone reflects its molecular architecture: a sulfur center (oxidation state +4) bonded to a methyl group (–CH₃), an imino group (=NH), and a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl (–CF₃) group at the meta-position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and stability . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₈F₃NOS | |
Molecular weight | 223.22 g/mol | |
CAS number (free base) | 2361935-82-0 | |
CAS number (hydrochloride) | 2792217-32-2 | |
SMILES notation | FC(c1cccc(c1)S(=O)(=N)C)(F)F |
X-ray crystallography data for analogous sulfoximines, such as ((1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-λ⁶-sulfanone (4u), reveal planar sulfoximine cores with bond lengths of ~1.45 Å for S–N and ~1.42 Å for S–C . These structural features are critical for intermolecular interactions in catalysis and supramolecular assemblies.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via copper(I)-catalyzed three-component coupling of sulfoximines, alkynes, and azides, as demonstrated in methodologies for related triazole-functionalized sulfoximines . While explicit details for this specific derivative are scarce, general sulfoximine synthesis involves:
-
Oxidation of sulfides: Treatment of methyl(3-(trifluoromethyl)phenyl)sulfide with ammonium cerium(IV) nitrate (CAN) in the presence of ammonia yields the sulfoximine core .
-
Substitution reactions: Nucleophilic displacement of leaving groups on prefunctionalized sulfur centers, though this route is less common for trifluoromethylated derivatives .
Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and 25°C . Purification via flash chromatography over silica gel (300–400 mesh) achieves >95% purity, as confirmed by NMR and HRMS .
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃): Key signals include a singlet for the methyl group (~3.02 ppm) and aromatic protons resonating between 7.12–7.89 ppm, consistent with the 3-(trifluoromethyl)phenyl moiety .
-
¹⁹F NMR (471 MHz, CDCl₃): A triplet at –57.81 ppm (J = 271.2 Hz) confirms the –CF₃ group .
-
HRMS: Observed [M + H]⁺ at m/z 223.2154 aligns with the molecular formula C₈H₈F₃NOS .
Applications in Medicinal Chemistry and Catalysis
Catalytic and Material Science Applications
In copper-catalyzed click chemistry, sulfoximines serve as ligands to stabilize active Cu(I) species, enabling regioselective triazole formation . For example, the compound’s derivative ((1-(4-bromobenzyl)-4-(ferrocenyl)-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-λ⁶-sulfanone (4o) exhibits electrochemical activity useful in redox sensors .
Physicochemical Properties and Stability
-
Solubility: Limited aqueous solubility (<1 mg/mL) but highly soluble in dichloromethane and DMSO .
-
Thermal stability: Decomposition above 200°C, as inferred from analogous compounds .
-
Hydrolytic stability: Resistant to hydrolysis at pH 4–9 due to the electron-withdrawing –CF₃ group .
Comparative Analysis with Related Sulfoximines
Replacing the –CF₃ group with –Cl or –CN (e.g., 4r and 4s in ) reduces lipophilicity (logP ↓ 0.5–1.0) but enhances hydrogen-bonding capacity. The hydrochloride derivative offers improved crystallinity for X-ray studies compared to the free base .
Future Research Directions
-
Biological profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) to identify antiproliferative activity.
-
Process optimization: Develop continuous-flow synthesis to improve yield (>80%) and scalability .
-
Catalytic applications: Explore asymmetric induction in Ullmann-type couplings using chiral sulfoximine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume